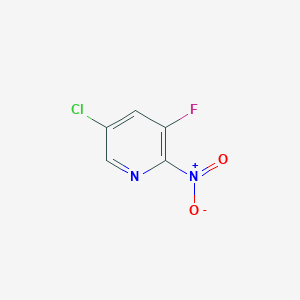

5-Chloro-3-fluoro-2-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKOQNFWJNNEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701623 | |

| Record name | 5-Chloro-3-fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064783-29-4 | |

| Record name | 5-Chloro-3-fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-fluoro-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-fluoro-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with significant biological activity. Among these, 5-Chloro-3-fluoro-2-nitropyridine has emerged as a compound of interest, offering a trifunctional scaffold for the development of novel therapeutic agents and functional materials. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, grounded in technical data and practical insights to facilitate its effective utilization in research and development.

Molecular and Physicochemical Profile

This compound is a substituted pyridine ring bearing a chloro, a fluoro, and a nitro group. These substituents significantly influence the electron density distribution of the pyridine ring, thereby dictating its reactivity and physical properties.

Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1064783-29-4 [No valid citation found] |

| Molecular Formula | C₅H₂ClFN₂O₂[1][2] |

| Molecular Weight | 176.53 g/mol [1][2] |

| Canonical SMILES | C1=C(C(=NC=C1Cl)F)[O-] |

| InChI Key | FUKOQNFWJNNEQO-UHFFFAOYSA-N[1][2] |

Tabulated Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. Below is a summary of available data, combining experimentally determined values with reliable predictions where experimental data is not available.

| Property | Value | Source |

| Physical State | Solid[1][2] | Fluorochem, Echemi |

| Melting Point | Data not available | |

| Boiling Point | 266.7 ± 35.0 °C (Predicted) | Echemi[3] |

| Density | 1.595 ± 0.06 g/cm³ (Predicted) | Echemi[3] |

| Solubility | Data not available | |

| Flash Point | 115.1 ± 25.9 °C (Predicted) | Echemi[3] |

| pKa | Data not available | |

| LogP (XLogP3) | 1.7 | Echemi[3] |

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available in the search results, chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[4] This section outlines the expected spectral features based on the molecular structure, which are critical for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent chloro, fluoro, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the electronegativity of the attached halogen and nitro groups.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, corresponding to the fluorine atom at the 3-position. Its chemical shift will be characteristic of a fluorine atom attached to an electron-deficient aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight of this compound. The exact mass is expected to be 175.9789 m/z for the [M]+ ion. The isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands are expected for:

-

C-Cl stretching vibrations.

-

C-F stretching vibrations.

-

Asymmetric and symmetric stretching of the nitro group (NO₂).

-

Aromatic C-H and C=C/C=N stretching vibrations.

Synthesis and Reactivity

Synthetic Approaches

Caption: A conceptual workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution

The chemical reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nature of the nitro group. This electronic arrangement makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles.

The chloro and fluoro substituents serve as leaving groups in SNAr reactions. The relative reactivity of these halogens as leaving groups can be influenced by their position on the ring and the nature of the attacking nucleophile. Generally, the position ortho or para to the strongly activating nitro group is most susceptible to nucleophilic attack. In the case of this compound, both halogens are positioned to be activated by the 2-nitro group, opening up possibilities for selective substitution reactions.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Applications in Drug Discovery and Development

Halogenated and nitrated pyridine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[7][8][9] The trifunctional nature of this compound makes it a versatile building block for introducing the pyridyl moiety into larger, more complex molecules.

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The presence of both chloro and fluoro atoms on the pyridine ring of this compound allows for differential reactivity, enabling sequential and site-selective modifications. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings.

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure a safe working environment. The following guidelines are based on available safety data for this and structurally related compounds.

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS classifications for this compound are not consistently available, related chloronitropyridines are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[10] Therefore, it is prudent to handle this compound with appropriate precautions.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its physicochemical properties, dominated by the electron-withdrawing effects of its substituents, make it an excellent substrate for nucleophilic aromatic substitution reactions. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this compound in the creation of novel and impactful molecules. Further experimental investigation into its specific physicochemical parameters and biological activities is warranted to expand its application in scientific research.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (2025-12-19). Available at: [Link].

-

NINGBO INNO PHARMCHEM CO., LTD. The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Available at: [Link].

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021-12-12). Available at: [Link].

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Available at: [Link].

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 1064783-29-4|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide on the Solubility and Stability of 5-Chloro-3-fluoro-2-nitropyridine

Introduction

5-Chloro-3-fluoro-2-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-withdrawing nitro group and halogen atoms, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and development, from reaction optimization to formulation and preclinical evaluation.

This guide provides a comprehensive overview of the known and anticipated solubility and stability characteristics of this compound. Given the limited publicly available data for this specific molecule, we will draw upon information from structurally similar compounds to infer its likely behavior. Crucially, this guide also furnishes detailed, field-proven experimental protocols to empower researchers to determine precise solubility and stability parameters in their own laboratories. This approach ensures a foundation of scientific rigor and provides a practical framework for generating the critical data needed for drug development pipelines.

Physicochemical Properties and Inferred Solubility Profile

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents. This is a common characteristic of nitropyridine derivatives.[1]

Table 1: Predicted and Known Solubility of this compound and Related Analogs

| Compound | Solvent | Solubility | Reference |

| This compound | Water | Predicted to be slightly soluble to insoluble | Inferred |

| Common Organic Solvents (e.g., Dichloromethane, Acetone, Methanol) | Predicted to be soluble | Inferred | |

| 5-Chloro-2-nitropyridine | Water | Insoluble | [2] |

| Dichloromethane (MDC), Acetone, Methanol | Soluble | [2] | |

| 3-Fluoro-2-nitropyridine | Water | Slightly soluble | [3] |

| 2-Fluoro-5-nitropyridine | Water | Slightly soluble | [4] |

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] The varied polarity of organic solvents allows for a systematic approach to identifying an optimal solvent system for purification, reaction, and formulation.

Stability Profile and Handling Recommendations

Substituted nitropyridines are generally stable under standard laboratory conditions.[1] However, their stability can be influenced by factors such as temperature, pH, light, and the presence of other chemical agents.

Key Stability Considerations:

-

Thermal Stability: It is advisable to store this compound in a cool environment.[6] Elevated temperatures can lead to decomposition, potentially producing hazardous byproducts such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[2]

-

pH Sensitivity: The pyridine nitrogen can be protonated under acidic conditions, which may alter the compound's reactivity and solubility. The nitro group's stability can also be affected by strongly acidic or basic conditions.

-

Light Sensitivity: Some related compounds are noted to be light-sensitive.[7] Therefore, it is best practice to store this compound in amber vials or otherwise protected from light to prevent photochemical degradation.

-

Incompatible Materials: Strong oxidizing agents are incompatible with similar compounds and should be avoided.[2][8] Contact with such agents could lead to vigorous and potentially hazardous reactions.

-

Moisture Sensitivity: Certain fluorinated pyridines are sensitive to moisture.[4] It is recommended to store this compound in a dry, well-ventilated place in a tightly closed container.[9]

Safe Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[10]

-

Keep containers tightly sealed to prevent moisture ingress.[7]

-

Protect from direct sunlight and high temperatures.[2]

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[8]

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the experimental determination of the solubility and stability of this compound.

Caption: Workflow for solubility and stability assessment.

Experimental Protocols

The following protocols are provided as a robust starting point for the characterization of this compound.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, acetone, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the standard solutions and the filtered sample solution by a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the compound in the filtered sample solution using the calibration curve.

-

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Protocol 2: Forced Degradation Study for Stability Assessment

This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solvents for stock solution (e.g., acetonitrile/water mixture)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven (e.g., 80 °C).

-

Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control.

-

Calculate the percentage of degradation of this compound.

-

Use a PDA detector to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.

-

If coupled with an MS detector, identify the mass of the degradation products to propose degradation pathways.

-

Conclusion

While specific, quantitative data on the solubility and stability of this compound is not extensively documented, its chemical structure allows for informed predictions of its behavior. It is anticipated to have limited aqueous solubility but good solubility in organic solvents. Its stability is expected to be robust under standard storage conditions, but it may be susceptible to degradation under harsh thermal, pH, and oxidative stress.

The experimental protocols detailed in this guide provide a clear and reliable path for researchers to generate the necessary empirical data. A thorough understanding of these fundamental physicochemical properties is a non-negotiable prerequisite for the successful advancement of this compound in any drug discovery and development program.

References

-

Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China. Retrieved from [Link]

-

Chemtron Science. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitropyridine. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 3-Fluoro-2-nitropyridine | 54231-35-5 [m.chemicalbook.com]

- 4. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. innospk.com [innospk.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-3-fluoro-2-nitropyridine

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Chloro-3-fluoro-2-nitropyridine, a polysubstituted heterocyclic compound of interest in synthetic chemistry and drug development. As a molecule featuring a complex interplay of electronic effects from nitro, chloro, and fluoro substituents, its structural elucidation presents a valuable case study for researchers. This document offers a predictive analysis of the ¹H and ¹³C NMR spectra, a detailed, field-tested protocol for data acquisition, and an explanatory framework grounded in the fundamental principles of NMR spectroscopy. The guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular structure confirmation.

Introduction and Molecular Context

This compound is a highly functionalized pyridine ring, a core scaffold in many pharmaceutical and agrochemical compounds. The structural confirmation of such molecules is non-trivial and absolutely critical for advancing research and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution.[1][2] This guide focuses specifically on predicting and interpreting the ¹H and ¹³C NMR spectra, paying close attention to the influence of the three distinct substituents on chemical shifts and spin-spin coupling constants.

The pyridine ring is substituted with three powerful electron-withdrawing groups:

-

Nitro Group (-NO₂ at C2): A potent deactivating group that withdraws electron density through both resonance and inductive effects, causing significant deshielding (downfield shifts) of nearby nuclei.

-

Fluorine (-F at C3): The most electronegative element, exerting a strong inductive electron-withdrawing effect. Crucially, its spin-active nucleus (¹⁹F, I=½) couples to both ¹H and ¹³C nuclei, providing invaluable structural information through J-coupling.[3]

-

Chlorine (-Cl at C5): An electronegative halogen that withdraws electron density primarily through induction.

Understanding how these competing and complementary electronic effects manifest in the NMR spectrum is key to a confident structural assignment.

Figure 1: Structure of this compound with IUPAC numbering.

Predictive Spectral Analysis

In the absence of published experimental spectra for this specific molecule, a robust predictive analysis can be constructed by examining the known effects of each substituent on the pyridine scaffold, drawing from extensive literature data on related compounds.[4][5][6][7]

Predicted ¹H NMR Spectrum

The molecule contains two aromatic protons, H-4 and H-6. Their chemical environment is dictated by the adjacent and remote substituents.

-

H-6 Signal: This proton is positioned ortho to the powerfully electron-withdrawing nitro group and meta to the chloro group. The nitro group's deshielding effect is dominant, pushing this signal significantly downfield, likely into the 8.5-9.0 ppm range.[5][8]

-

H-4 Signal: This proton is positioned ortho to the chloro group, meta to the fluorine, and para to the nitro group. The combined inductive effects of the halogens and the resonance/inductive effect of the nitro group will also shift this proton downfield, though likely less than H-6. A predicted range of 8.0-8.5 ppm is reasonable.

Multiplicity and Coupling: The spin-spin coupling provides the most definitive structural information.

-

³J(H,H) Coupling: H-4 and H-6 will exhibit a meta coupling to each other, typically a small value around 2-3 Hz.[9]

-

J(H,F) Coupling: Both protons will also couple to the fluorine at position 3.

-

H-4 will show a ³J(H,F) (three-bond) coupling.

-

H-6 will show a ⁵J(H,F) (five-bond) coupling, which is a long-range coupling.[10]

-

-

Resulting Multiplicity: Each proton signal is expected to appear as a doublet of doublets (dd) , a pattern resulting from splitting by one neighboring proton and one neighboring fluorine nucleus.[9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H-6 | 8.6 - 8.9 | dd | ³J(H6,F3) ≈ 2-4 Hz; ⁴J(H6,H4) ≈ 2-3 Hz | Strong deshielding from ortho -NO₂ group. |

| H-4 | 8.1 - 8.4 | dd | ³J(H4,F3) ≈ 6-9 Hz; ⁴J(H4,H6) ≈ 2-3 Hz | Deshielding from all substituents; larger H-F coupling. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by directly attached substituents and their electronic effects.[11] The most powerful diagnostic tool will be the carbon-fluorine coupling constants (J(C,F)), which split the signals of nearby carbons into doublets.[12]

-

C-2, C-3, C-5 (Substituted Carbons): These carbons will be significantly shifted by the directly bonded electron-withdrawing groups. C-2 (bonded to -NO₂) and C-3 (bonded to -F) are expected to be highly deshielded.

-

C-4, C-6 (Protonated Carbons): These carbons will also be shifted downfield relative to unsubstituted pyridine due to the overall electron-poor nature of the ring.

-

Carbon-Fluorine Coupling:

-

C-3: A very large one-bond coupling, ¹J(C,F), is expected (typically > 200 Hz).

-

C-2 & C-4: These carbons will exhibit two-bond coupling, ²J(C,F) (typically 15-30 Hz).

-

C-5 & C-6: These carbons will show smaller three- and four-bond couplings, ³J(C,F) and ⁴J(C,F), respectively.

-

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Signal | Predicted δ (ppm) | Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C-2 | 148 - 155 | d | ²J(C,F) ≈ 15-25 Hz | Attached to -NO₂; two bonds from -F. |

| C-3 | 155 - 162 | d | ¹J(C,F) > 220 Hz | Attached to highly electronegative -F. |

| C-4 | 125 - 132 | d | ²J(C,F) ≈ 20-30 Hz | Two bonds from -F. |

| C-5 | 135 - 142 | d | ³J(C,F) ≈ 3-7 Hz | Attached to -Cl; three bonds from -F. |

| C-6 | 140 - 147 | d | ⁴J(C,F) ≈ 2-5 Hz | Ortho to -NO₂; four bonds from -F. |

Experimental Protocol for High-Resolution NMR

The acquisition of high-quality, interpretable NMR data is contingent upon meticulous sample preparation and correct instrument parameterization.[13] The following protocol outlines a robust, self-validating methodology.

Workflow for NMR Data Acquisition

Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

-

Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For natural abundance ¹³C NMR, a higher concentration of 20-40 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13]

-

Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.[16][17]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Using a Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. Ensure the solution is free of any solid particles, which can degrade spectral resolution.[18]

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

-

-

Spectrometer Operation and Data Acquisition [19]

-

Insert the sample into the spectrometer's autosampler or manual insertion port.

-

Locking: The instrument's software will lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment, ensuring stable measurements.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming (either automated or manual). Good shimming is critical for achieving sharp, well-resolved peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) to maximize signal reception and sensitivity.

-

Acquisition Parameters (¹H Experiment):

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Acquire 8 to 16 scans for a moderately concentrated sample.

-

Use a relaxation delay of 1-2 seconds.

-

-

Acquisition Parameters (¹³C Experiment):

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 90-170 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance and lower gyromagnetic ratio of ¹³C.

-

Use a relaxation delay of 2 seconds.

-

-

-

Data Processing

-

Apply Fourier transformation to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to achieve a flat spectral baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H signals to determine the relative ratios of the protons.

-

Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz (Hz) to confirm the structural assignments.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be highly informative, with each signal's chemical shift and multiplicity reflecting the complex electronic interplay of the nitro, fluoro, and chloro substituents. The key diagnostic features are the significant downfield shifts of both protons, the characteristic doublet of doublets splitting pattern in the ¹H spectrum, and the large, informative C-F coupling constants observed in the ¹³C spectrum. By following the detailed experimental protocol provided, researchers can reliably acquire high-resolution data, enabling confident and unambiguous structural verification of this and similarly complex substituted heterocyclic molecules.

References

- Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.

- Maciel, G. E., & Traficante, D. D. (1966). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry.

- Go up. (2023, July 24).

- MIT OpenCourseWare. 8.

- Micura, R. et al. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.

- Organomation.

- Iowa State University.

- SciELO Argentina. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)

- inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy.

- PMC. NMR methods for the analysis of mixtures. NIH.

- Impact Analytical. NMR Analysis.

- Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.

- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.

- Nilsson, M., & Morris, G. A. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.

- Deady, L. W., & Werstiuk, N. H. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(3), 489-497.

- Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series, 15(11), 515-519.

- ChemicalBook. 3-Nitropyridine(2530-26-9) 1H NMR spectrum.

- BenchChem. (2025, December). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.

- PubChem. 2-Fluoro-5-nitropyridine. NIH.

- PubChem. 2-Chloro-5-nitropyridine. NIH.

- Georg Thieme Verlag. 13C NMR Spectroscopy.

Sources

- 1. inchemistry.acs.org [inchemistry.acs.org]

- 2. One moment, please... [impactanalytical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. acdlabs.com [acdlabs.com]

- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]

- 18. organomation.com [organomation.com]

- 19. pydio.campus.nd.edu [pydio.campus.nd.edu]

mass spectrometry analysis of 5-Chloro-3-fluoro-2-nitropyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Chloro-3-fluoro-2-nitropyridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. As researchers and drug development professionals, a robust understanding of this molecule's behavior within a mass spectrometer is paramount for accurate identification, quantification, and structural elucidation in complex matrices. This document moves beyond standard operating procedures to explain the rationale behind methodological choices, ensuring a foundation of scientific integrity and replicability.

Analyte Profile: this compound

This compound is a substituted pyridine derivative with the following key characteristics:

-

Molecular Formula: C₅H₂ClFN₂O₂[1]

-

Monoisotopic Mass: 175.9789 Da[1]

-

Average Molecular Weight: 176.53 g/mol [1]

-

Structure: A pyridine ring substituted with chloro, fluoro, and nitro functional groups.

The presence of nitrogen in the pyridine ring, a nitro group, and two different halogen atoms (chlorine and fluorine) creates a unique analytical profile. The chlorine atom, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl), provides a distinct signature in the mass spectrum, while the electronegative nitro and fluoro groups heavily influence the molecule's ionization efficiency and fragmentation pathways.

Foundational Principles and Method Selection

The analytical approach for this compound must account for its volatility, polarity, and the structural information required. The two primary mass spectrometry-based techniques suitable for this small molecule are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

GC-MS is ideal for analyzing volatile and semi-volatile compounds that are thermally stable.[2][3] Given the relatively low molecular weight of the analyte, GC-MS with Electron Ionization (EI) is a primary choice for initial identification and for resolving it from other volatile impurities. EI is a hard ionization technique that produces extensive, reproducible fragmentation patterns, which are excellent for library matching and structural confirmation.[3]

-

LC-MS/MS is superior for analyzing non-volatile, polar, or thermally labile compounds.[2] While this compound is amenable to GC, LC-MS/MS becomes indispensable when analyzing it in complex biological matrices (e.g., plasma, tissue extracts) or for quantifying its metabolites.[4][5] Soft ionization techniques like Electrospray Ionization (ESI) typically preserve the molecular ion, which can then be selectively fragmented in a collision cell (MS/MS) to achieve high sensitivity and specificity.[6]

Universal Sample Preparation Protocol

Proper sample preparation is critical to ensure data quality, enhance sensitivity, and prevent instrument contamination.[2] The primary challenge is the effective and reproducible clean-up of the analyte from its matrix.[4]

Step-by-Step Protocol:

-

Initial Solubilization: Accurately weigh the this compound standard. Dissolve it in a suitable organic solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) to create a primary stock solution of approximately 1 mg/mL.[7]

-

Working Solution Preparation: Perform serial dilutions from the stock solution using the appropriate solvent to create working standards. For LC-MS analysis, the final concentration should ideally be in the range of 10-100 µg/mL.[7] For GC-MS, a slightly higher concentration may be used depending on the expected sensitivity.

-

Matrix Extraction (If Applicable): For complex samples like plasma or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required.

-

SPE: Use a C18 or similar reversed-phase cartridge to retain the analyte while allowing more polar contaminants to be washed away. Elute the analyte with a strong organic solvent like methanol or acetonitrile.[2]

-

-

Final Dilution & Filtration: Dilute the final extract or working standard to the desired concentration (typically in the low µg/mL to ng/mL range) using the initial mobile phase composition for LC-MS or a volatile solvent like hexane for GC-MS.

-

Filtration: Before injection, filter the final solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any particulates. This is a critical step to prevent blockages in the LC or GC system.[7]

-

Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial with a screw cap and a soft septum.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS analysis relies on the thermal separation of the analyte before it enters the mass spectrometer for ionization and detection.[3]

Experimental Protocol

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides excellent separation for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Inert gas that provides good chromatographic efficiency. |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Injector Type | Split/Splitless; Splitless mode for trace analysis, 20:1 split for higher concentrations. | Splitless mode maximizes analyte transfer to the column for high sensitivity. |

| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | A temperature ramp effectively separates the analyte from solvent fronts and other potential contaminants. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces characteristic, reproducible fragmentation patterns for library matching and structural elucidation.[3] |

| MS Source Temp. | 230 °C | Prevents condensation of the analyte within the ion source. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |

| Mass Scan Range | m/z 40-300 | Covers the molecular ion and all expected fragments of the analyte. |

GC-MS Workflow Diagram

Caption: High-level workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS is the method of choice for high-sensitivity quantification in complex matrices. The pyridine nitrogen is readily protonated, making positive-mode ESI highly effective.

Experimental Protocol

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) | Provides excellent retention and separation for moderately polar small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes ionization in positive ESI mode by providing a source of protons.[8] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the reversed-phase column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with ESI sources. |

| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. | A gradient elution ensures the analyte is eluted as a sharp peak and the column is cleaned of late-eluting compounds. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for polar molecules.[5] Positive mode will protonate the pyridine nitrogen to form a strong [M+H]⁺ ion. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For quantification, MRM provides the highest sensitivity and specificity by monitoring a specific parent-to-fragment ion transition. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Drying Gas Temp. | 300 °C | Facilitates desolvation of the ESI droplets. |

| Drying Gas Flow | 10 L/min | Aids in the desolvation process. |

| Collision Gas | Argon or Nitrogen | Inert gas used in the collision cell to induce fragmentation for MS/MS. |

| Collision Energy | To be optimized empirically (typically 10-30 eV) | The energy required to produce stable and abundant fragment ions must be determined for the specific instrument and analyte. |

LC-MS/MS Workflow Diagram

Caption: High-level workflow for LC-MS/MS analysis.

Data Interpretation: Isotopic Patterns & Fragmentation Pathways

The structural features of this compound dictate its fragmentation behavior. The interpretation of its mass spectrum is a logical process of identifying the molecular ion and deducing the structures of its fragments.

Isotopic Signature of Chlorine

A defining characteristic in the mass spectrum will be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[9] This results in a pair of peaks for any chlorine-containing ion: the M⁺ peak and an M+2 peak (two mass units higher) with roughly one-third the intensity.[10] This pattern is a powerful diagnostic tool for confirming the presence of chlorine in the parent molecule and its fragments.

Predicted Fragmentation Pathways (EI)

Under the high-energy conditions of Electron Ionization (EI), the molecular ion (M⁺• at m/z 176, corresponding to the ³⁵Cl isotope) will be formed, followed by fragmentation through several competing pathways. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group as •NO₂ or •NO.[11][12]

| m/z (for ³⁵Cl) | Proposed Fragment Structure/Loss | Notes |

| 176/178 | [M]⁺• (Molecular Ion) | The parent ion. The 3:1 intensity ratio of m/z 176 to 178 is the key indicator of a single chlorine atom. |

| 146/148 | [M - NO]⁺ | Loss of a nitric oxide radical. This is a common fragmentation pathway for aromatic nitro compounds.[11] |

| 130/132 | [M - NO₂]⁺ | Loss of a nitrogen dioxide radical. This represents the cleavage of the C-N bond and is often a prominent peak.[12] |

| 141 | [M - Cl]⁺ | Loss of the chlorine radical. The resulting ion at m/z 141 would not have the characteristic M+2 peak. |

| 95 | [M - NO₂ - Cl]⁺• | Subsequent loss of a chlorine radical from the [M - NO₂]⁺ fragment. This would be a fragment ion containing only fluorine and the pyridine ring. |

Fragmentation Diagram (Proposed EI Pathway)

Caption: Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that can be effectively addressed using either GC-MS or LC-MS/MS. The choice of technique is dictated by the analytical objective, whether it is structural confirmation, purity assessment, or sensitive quantification in a complex biological or environmental matrix. A successful analysis hinges on meticulous sample preparation, optimized instrument parameters, and a logical approach to data interpretation, paying special attention to the distinct isotopic signature imparted by the chlorine atom and the predictable fragmentation patterns of the nitroaromatic pyridine core. This guide provides the foundational knowledge and actionable protocols for researchers to confidently develop and execute robust analytical methods for this important chemical entity.

References

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (n.d.).

-

5-Chloro-2-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 12275768 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Prepping Small Molecules for Mass Spec | Biocompare.com. (2019, April 23). Biocompare. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.). Retrieved January 7, 2026, from [Link]

-

Sample preparation in mass spectrometry - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]

-

Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry - PubMed. (2005, October 25). Retrieved January 7, 2026, from [Link]

-

Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). Retrieved January 7, 2026, from [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH. (2020, May 26). Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. Retrieved January 7, 2026, from [Link]

-

HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved January 7, 2026, from [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (2022, December 29). Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 7, 2026, from [Link]

-

mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved January 7, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved January 7, 2026, from [Link]

Sources

- 1. 5-Chloro-2-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 12275768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. biocompare.com [biocompare.com]

- 5. uab.edu [uab.edu]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

A Spectroscopic Guide to 5-Chloro-3-fluoro-2-nitropyridine: FT-IR and UV-Vis Analysis

Abstract

5-Chloro-3-fluoro-2-nitropyridine is a substituted heterocyclic compound of significant interest in synthetic chemistry, often serving as a versatile building block in the development of pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups, dictates its reactivity and physicochemical properties. A thorough characterization of this molecule is paramount for its effective utilization. This technical guide provides an in-depth analysis of this compound using two fundamental spectroscopic techniques: Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We will explore the theoretical underpinnings, present field-proven experimental protocols, and offer a detailed interpretation of the spectral data, providing researchers with a comprehensive reference for the structural elucidation and electronic characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For a complex molecule like this compound, the FT-IR spectrum provides definitive evidence for its key structural motifs.

Causality in Experimental Design: Sample Preparation

The physical state of the sample dictates the choice of analytical technique. As this compound is a solid at room temperature, a method that ensures good contact with the IR beam and minimizes scattering is essential. While traditional methods like KBr pellets are effective, they can be labor-intensive and susceptible to moisture contamination.

For this guide, we advocate for the use of Attenuated Total Reflectance (ATR), a modern solid-state sampling technique. The core advantage of ATR-FTIR is the minimal sample preparation required. A small amount of the solid is simply pressed against a high-refractive-index crystal (typically diamond or germanium). The IR beam undergoes multiple internal reflections within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample at the points of contact.[2] This shallow penetration depth and direct contact yield high-quality, reproducible spectra without the need for solvents or pellet pressing, ensuring the integrity of the sample.

Self-Validating Experimental Protocol: ATR-FTIR

This protocol is designed to be inherently robust, providing a reliable spectrum with clear diagnostic peaks.

-

Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory, has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe. This step is critical to prevent cross-contamination from previous analyses.

-

Background Spectrum Acquisition: With the clean, empty ATR anvil in place, acquire a background spectrum.[2] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum to provide a pure spectrum of the analyte. A typical background scan involves the co-addition of 32 to 64 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small quantity (typically 1-5 mg) of crystalline this compound onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm and apply consistent pressure to ensure firm and uniform contact between the solid sample and the crystal surface. Proper contact is crucial for a strong, well-defined signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters as the background (e.g., 32-64 scans, 4 cm⁻¹ resolution) over the standard mid-IR range of 4000–400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Post-Analysis Cleaning: Retract the press arm, remove the sample, and thoroughly clean the ATR crystal as described in Step 2.

ATR-FTIR Experimental Workflow Diagram

Caption: Workflow for acquiring an ATR-FT-IR spectrum of a solid sample.

Spectral Interpretation for this compound

The interpretation of an IR spectrum involves assigning observed absorption bands to specific molecular vibrations.[3] The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹), the latter being unique to the molecule's overall structure.[4]

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Comments |

| 3100–3000 | Aromatic C-H Stretch | Weak to Medium | Characteristic of C-H bonds on the pyridine ring. |

| 1610–1580 | Aromatic C=C/C=N Ring Stretch | Medium to Strong | The pyridine ring exhibits several stretching vibrations in this region. |

| 1550–1510 | Asymmetric NO₂ Stretch | Strong | A powerful and highly diagnostic peak for the nitro functional group. Its position is influenced by the electronic effects of the adjacent halogen substituents. |

| 1360–1320 | Symmetric NO₂ Stretch | Strong | The second key diagnostic band for the nitro group. The presence of both strong asymmetric and symmetric stretches is conclusive proof of the -NO₂ moiety. |

| 1480–1400 | Aromatic C=C/C=N Ring Stretch | Medium | Further skeletal vibrations of the heterocyclic ring system. |

| 1250–1100 | C-F Stretch | Strong | The carbon-fluorine bond gives rise to a strong absorption in this part of the fingerprint region. |

| 1100–1000 | C-N Stretch | Medium | Vibration associated with the bond between the pyridine ring and the nitro group. |

| 850–750 | C-Cl Stretch | Medium to Strong | The carbon-chlorine stretch typically appears in this region. Its exact position can help confirm the substitution pattern. |

| 900-675 | Out-of-Plane C-H Bending | Medium to Strong | The position of these bands can sometimes be correlated with the substitution pattern on the aromatic ring. |

The most prominent and trustworthy features in the spectrum will be the two strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group . These peaks are often unmistakable and serve as the primary validation of the compound's identity. The strong C-F stretch and the C-Cl stretch in the fingerprint region provide further corroborating evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200–800 nm. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state.[5] It is particularly useful for analyzing compounds with chromophores—groups of atoms involved in π-bonding, such as aromatic rings and conjugated systems.[6] this compound, with its substituted pyridine ring, is an excellent candidate for UV-Vis analysis.

Causality in Experimental Design: Solvent Selection

Unlike FT-IR of a solid, UV-Vis analysis requires dissolving the analyte in a suitable solvent. The choice of solvent is a critical experimental parameter that must be made with clear justification.

-

Transparency: The solvent must be transparent (i.e., not absorb) in the wavelength range of interest. Common solvents for UV-Vis include ethanol, methanol, cyclohexane, and water. For analyzing aromatic compounds, solvents like ethanol or methanol are excellent choices as their UV cutoff is below 210 nm, leaving the 200-400 nm region clear for analyzing the analyte.

-

Solubility: The analyte must be sufficiently soluble in the solvent to prepare solutions of known concentration for quantitative analysis (if required).

-

Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy of the electronic orbitals, leading to shifts in the absorption maximum (λmax).[5] For instance, n→π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π→π* transitions may show a bathochromic (red) shift.[6] Running the spectrum in both a polar (e.g., ethanol) and a non-polar (e.g., cyclohexane) solvent can provide valuable insight into the nature of the electronic transitions. For this guide, we select ethanol as the primary solvent due to its good solvating power for polar organic molecules and its transparency in the relevant UV region.

Self-Validating Experimental Protocol: UV-Vis Spectroscopy

This protocol ensures accurate and reproducible measurement of the compound's absorption spectrum.

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer, including both the deuterium (UV) and tungsten (visible) lamps, and allow it to warm up for at least 15-20 minutes to ensure lamp stability.

-

Solution Preparation: Prepare a stock solution of this compound in absolute ethanol with a precisely known concentration (e.g., 1 mg in 100 mL, yielding a 10 µg/mL solution). From this, prepare a dilute solution (e.g., 1-2 µg/mL) suitable for measurement, ensuring the maximum absorbance will be within the instrument's optimal linear range (ideally < 1.5 a.u.).[7]

-

Cuvette Selection: Use a matched pair of 1 cm path length quartz cuvettes. Glass cuvettes are unsuitable as they absorb strongly below ~340 nm.

-

Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent (ethanol). Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400–200 nm). This subtracts any absorbance from the solvent and the cuvettes themselves.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back into the sample holder.

-

Spectrum Acquisition: Scan the sample from high to low wavelength (400 nm to 200 nm). The instrument will plot absorbance versus wavelength.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum. If performing quantitative analysis, record the absorbance at λmax.

UV-Vis Experimental Workflow Diagram

Caption: Workflow for acquiring a UV-Vis spectrum of a sample in solution.

Spectral Interpretation for this compound

The UV-Vis spectrum is governed by the electronic transitions within the molecule's chromophore. The pyridine ring itself has π→π* transitions. The addition of a nitro group, a powerful auxochrome and chromophore, significantly modifies the spectrum. The nitro group extends the conjugation and introduces non-bonding (n) electrons on its oxygen atoms.

Table 2: Predicted UV-Vis Absorptions for this compound (in Ethanol)

| λmax Range (nm) | Electronic Transition | Molar Absorptivity (ε) | Rationale & Comments |

| 260–290 | π → π | High (1,000–10,000) | This strong absorption band is characteristic of the extended π-conjugated system of the nitropyridine ring. It is analogous to the B-band (benzenoid) in substituted benzenes. |

| 320–360 | n → π | Low (10–100) | This weaker, longer-wavelength absorption arises from the promotion of a non-bonding electron from an oxygen atom of the nitro group to a π* anti-bonding orbital of the ring.[5][8] This band may sometimes be obscured by the much stronger π→π* transition, appearing as a shoulder. |

The most prominent feature will be the intense π→π transition, confirming the aromatic, conjugated nature of the molecule. The presence of the electron-withdrawing nitro, chloro, and fluoro groups is expected to cause a bathochromic (red) shift of this band compared to unsubstituted pyridine, moving it to a longer wavelength. The observation of a weak, longer-wavelength shoulder would provide evidence for the n→π transition, further characterizing the electronic structure influenced by the nitro group.

Conclusion

FT-IR and UV-Vis spectroscopy provide complementary and essential data for the characterization of this compound. FT-IR confirms the molecular backbone and the definitive presence of key functional groups, most notably the nitro group, through its characteristic strong vibrational bands. UV-Vis spectroscopy elucidates the electronic structure, revealing the π-conjugated system and the electronic transitions that are fundamental to the molecule's properties and potential applications. The robust, self-validating protocols detailed in this guide ensure that researchers can obtain high-quality, reproducible data, forming a solid foundation for further research and development in the fields of medicinal and materials chemistry.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder Department of Chemistry.

- KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- Scribd. (n.d.). Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis.

- Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3).

- La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory.

- ResearchGate. (2008). Nitropyridines: Synthesis and reactions.

- ResearchGate. (2008). Nitropyridines, Their Synthesis and Reactions.

- Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.

- Chemistry LibreTexts. (2021). 7: FT-IR Spectroscopy (Experiment).

- Scribd. (n.d.). FTIR Analysis of Organic Compounds.

- Yuliyati, Y. B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 85-100.

- Larina, N., & Khodorkovsky, V. (2021). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Advances.

- National Center for Biotechnology Information. (2021). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.

- ETH Zurich. (2018). UV/VIS Spectroscopy.

- ResearchGate. (n.d.). Calculated several long-wavelength electronic transitions in UV/Vis absorption spectra of title isocarbostyrils.

- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-fluoro-3-nitropyridine.

- Sheffield Hallam University. (n.d.). UV-Vis Absorption Spectroscopy - Theory.

- National Center for Biotechnology Information. (2021). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine.

- Slideshare. (n.d.). UV visible spectroscopy ( electronic spectroscopy).

- University of Mustansiriyah. (n.d.). UV-Vis. Molecular Absorption Spectroscopy.

- BLD Pharm. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-nitropyridine.

- Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.

- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.

- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-nitropyridine.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- Sigma-Aldrich. (n.d.). 3-Fluoro-2-nitropyridine.

- SpectraBase. (n.d.). 2-Chloro-5-nitropyridine - Optional[FTIR] - Spectrum.

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 6. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. chem.uzh.ch [chem.uzh.ch]

crystal structure of 5-Chloro-3-fluoro-2-nitropyridine

An In-depth Technical Guide to the Structural Elucidation of 5-Chloro-3-fluoro-2-nitropyridine: A Keystone Intermediate in Drug Discovery

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs.[4] The introduction of halogen atoms, particularly fluorine, onto this heterocyclic ring system can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] this compound is a trifunctionalized building block that offers multiple reaction sites for the synthesis of more complex molecules.[2] The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the chloro and fluoro substituents can participate in various cross-coupling and nucleophilic substitution reactions.[1][2]

A precise understanding of the solid-state structure of this intermediate is crucial for several reasons:

-

Rational Drug Design: Knowledge of the three-dimensional arrangement of atoms allows for computational modeling and the design of molecules with improved binding to target proteins.

-

Polymorphism Control: The crystalline form of a pharmaceutical intermediate can impact its stability, solubility, and handling properties.

-

Intellectual Property: A well-characterized novel crystal structure can be a key component of a patent application.

This guide will detail the necessary steps to achieve a complete structural elucidation of this compound.

Synthesis and Purification

A robust and scalable synthetic route is the first critical step. Based on established chemistries for analogous compounds, a plausible synthesis of this compound can be proposed.[5]

Proposed Synthetic Pathway

A common strategy for the synthesis of chloronitropyridines involves the nitration of a corresponding chloropyridine precursor, followed by halogen exchange or other modifications. For the target compound, a potential route starts from 3-fluoro-5-nitropyridin-2-ol.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1 equivalent) in phosphorus oxychloride (10 volumes), slowly add phosphorus pentachloride (1.5 equivalents) at 60 °C.

-

Reaction Execution: Maintain the reaction mixture at 60 °C for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

-

Washing: Combine the organic layers and wash with a saturated sodium carbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Purity Assessment

The purity of the synthesized compound is paramount for successful crystallization. The following techniques should be employed:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (target >99.5%).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the identity and structural integrity of the compound.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized molecule.[6][7]

Spectroscopic Characterization

Prior to attempting crystallization, a thorough spectroscopic characterization is essential to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[8][9] For this compound, both ¹H and ¹³C NMR spectra will provide crucial information about the electronic environment of the protons and carbons in the pyridine ring.[10][11]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (H-4) | 8.5 - 8.8 | Doublet of doublets | J(H-F) ≈ 2-4, J(H-H) ≈ 2-3 |

| ¹H (H-6) | 8.2 - 8.5 | Doublet of doublets | J(H-F) ≈ 1-2, J(H-H) ≈ 2-3 |

| ¹³C (C-2) | 150 - 155 | Doublet | J(C-F) ≈ 240-260 |

| ¹³C (C-3) | 145 - 150 | Doublet | J(C-F) ≈ 15-25 |

| ¹³C (C-4) | 125 - 130 | Doublet | J(C-F) ≈ 3-5 |

| ¹³C (C-5) | 130 - 135 | Singlet | - |

| ¹³C (C-6) | 140 - 145 | Doublet | J(C-F) ≈ 3-5 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.[7][12][13]

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will be used.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.[6]

-

Data Acquisition: Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).

-

Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to obtain a characteristic fragmentation pattern, which can further confirm the structure.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.[14][15]

Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[16][17][18] Several methods should be explored in parallel.

Experimental Protocol: Crystal Growth of this compound

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or dichloromethane) in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment.[16][17]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent (e.g., hexane or diethyl ether) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

-